molecular formula C8H3Cl2NO4 B3047045 5-Nitroisophthaloyl chloride CAS No. 13438-30-7

5-Nitroisophthaloyl chloride

Cat. No.: B3047045
CAS No.: 13438-30-7
M. Wt: 248.02 g/mol
InChI Key: OHIVUAREQFICPK-UHFFFAOYSA-N
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Description

5-Nitroisophthaloyl chloride: is an organic compound with the molecular formula C8H3Cl2NO4 . It is a derivative of isophthalic acid, where two chlorine atoms replace the carboxyl groups, and a nitro group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of polymers and other complex organic molecules.

Scientific Research Applications

Chemistry: 5-Nitroisophthaloyl chloride is used as a building block in the synthesis of various organic compounds, including polymers and dyes. It is also employed in the preparation of functionalized materials for chemical sensors and catalysts.

Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and antimicrobial agents. The compound’s ability to form stable complexes with biomolecules makes it useful in drug design and development.

Industry: The compound is used in the production of high-performance polymers, such as aramids, which are employed in the manufacture of heat-resistant and strong materials like Kevlar®. It is also used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Future Directions

While the future directions for 5-Nitroisophthaloyl chloride are not explicitly mentioned in the search results, it’s worth noting that similar compounds have been used in the fabrication of desalination membranes . This suggests potential future applications for this compound in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitroisophthaloyl chloride is typically synthesized from 5-nitroisophthalic acid. The process involves the reaction of 5-nitroisophthalic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the conversion. The reaction can be represented as follows:

C8H5NO6 (5-nitroisophthalic acid) + 2 SOCl2 → C8H3Cl2NO4 (5-nitroisophthaloyl chloride) + 2 SO2 + 2 HCl\text{C8H5NO6 (5-nitroisophthalic acid) + 2 SOCl2 → C8H3Cl2NO4 (this compound) + 2 SO2 + 2 HCl} C8H5NO6 (5-nitroisophthalic acid) + 2 SOCl2 → C8H3Cl2NO4 (5-nitroisophthaloyl chloride) + 2 SO2 + 2 HCl

The reaction is usually performed in an inert solvent such as dichloromethane, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitroisophthaloyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-nitroisophthalic acid and hydrochloric acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products:

    Substitution Reactions: Amides, esters, and thioesters.

    Reduction Reactions: 5-Amino-1,3-benzenedicarbonyl chloride.

    Hydrolysis: 5-Nitroisophthalic acid.

Mechanism of Action

The mechanism of action of 5-nitroisophthaloyl chloride primarily involves its reactivity towards nucleophiles. The electrophilic carbon atoms in the carbonyl chloride groups are susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    Isophthaloyl chloride: Lacks the nitro group, making it less reactive in certain substitution reactions.

    Terephthaloyl chloride: Similar structure but with the functional groups in the para position, leading to different reactivity and applications.

    Phthaloyl chloride: Contains the functional groups in the ortho position, resulting in distinct chemical properties and uses.

Uniqueness: 5-Nitroisophthaloyl chloride’s unique combination of nitro and carbonyl chloride groups imparts distinct reactivity, making it valuable in specific synthetic applications. Its ability to undergo diverse chemical reactions and form stable complexes with various nucleophiles sets it apart from other phthaloyl chlorides.

Properties

IUPAC Name

5-nitrobenzene-1,3-dicarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO4/c9-7(12)4-1-5(8(10)13)3-6(2-4)11(14)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIVUAREQFICPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158680
Record name 5-Nitroisophthaloyl chloride
Source EPA DSSTox
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Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13438-30-7
Record name 5-Nitro-1,3-benzenedicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13438-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitroisophthaloyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013438307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitroisophthaloyl chloride
Source EPA DSSTox
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Record name 5-nitroisophthaloyl chloride
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Synthesis routes and methods

Procedure details

To a stirred solution of 5-nitroisopthalic acid (10 grams) in methylene chloride (943 mL) was added oxalyl chloride (12.3 mL) and N,N-dimethylformamide (1 drop). The reaction mixture was stirred at room temperature overnight. Removal of the solvent in vacuo afforded 10.63 grams of the title compound. 1H NMR δ 9.17 (s, 2), 9.07 (s, 1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
943 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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